(4-Fluoro-3-methoxybenzyl)isobutylamine (4-Fluoro-3-methoxybenzyl)isobutylamine
Brand Name: Vulcanchem
CAS No.: 1510310-95-8
VCID: VC3094837
InChI: InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-4-5-11(13)12(6-10)15-3/h4-6,9,14H,7-8H2,1-3H3
SMILES: CC(C)CNCC1=CC(=C(C=C1)F)OC
Molecular Formula: C12H18FNO
Molecular Weight: 211.28 g/mol

(4-Fluoro-3-methoxybenzyl)isobutylamine

CAS No.: 1510310-95-8

Cat. No.: VC3094837

Molecular Formula: C12H18FNO

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-3-methoxybenzyl)isobutylamine - 1510310-95-8

Specification

CAS No. 1510310-95-8
Molecular Formula C12H18FNO
Molecular Weight 211.28 g/mol
IUPAC Name N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-4-5-11(13)12(6-10)15-3/h4-6,9,14H,7-8H2,1-3H3
Standard InChI Key DRAVCWSMKALDEU-UHFFFAOYSA-N
SMILES CC(C)CNCC1=CC(=C(C=C1)F)OC
Canonical SMILES CC(C)CNCC1=CC(=C(C=C1)F)OC

Introduction

Structural Characteristics and Properties

Chemical Identity

(4-Fluoro-3-methoxybenzyl)isobutylamine is an aromatic amine derivative characterized by a benzyl group with a fluoro substituent at the para position (4-position) and a methoxy group at the meta position (3-position), linked to an isobutylamine. The compound combines the structural features of fluorinated aromatics and alkyl amines, creating a unique chemical entity with distinct physicochemical properties.

Physical and Chemical Properties

While specific data for (4-Fluoro-3-methoxybenzyl)isobutylamine is limited, its properties can be inferred from structurally related compounds. Based on the structural similarity to (4-Fluorobenzyl)isobutylamine, which has a molecular weight of 181.25 g/mol, the addition of a methoxy group would increase the molecular weight accordingly . The molecular formula of the compound would be C12H18FNO, reflecting the addition of a methoxy group (OCH3) to the base structure of (4-Fluorobenzyl)isobutylamine (C11H16FN).

Table 1 presents the predicted physicochemical properties of (4-Fluoro-3-methoxybenzyl)isobutylamine:

PropertyValueBasis for Prediction
Molecular FormulaC12H18FNOAddition of methoxy group to C11H16FN
Molecular Weight~211.28 g/molCalculated from molecular formula
Physical StateLikely liquid or crystalline solidBased on similar benzylamine derivatives
SolubilityLikely soluble in organic solvents; limited water solubilityBased on lipophilic character and similar compounds
Melting PointExpected range: 40-100°CEstimated from similar fluorinated benzylamines
Boiling PointExpected range: 250-300°CEstimated from similar fluorinated benzylamines

Synthetic Approaches

Reductive Amination

One potential synthetic route involves reductive amination between 4-fluoro-3-methoxybenzaldehyde and isobutylamine. This reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine:

  • Formation of imine: 4-fluoro-3-methoxybenzaldehyde + isobutylamine → imine intermediate + H2O

  • Reduction: imine intermediate + reducing agent (e.g., NaBH4, NaCNBH3) → (4-Fluoro-3-methoxybenzyl)isobutylamine

SN2 Displacement Reaction

Another potential route involves the nucleophilic substitution of 4-fluoro-3-methoxybenzyl halide with isobutylamine:

4-fluoro-3-methoxybenzyl halide + isobutylamine + base → (4-Fluoro-3-methoxybenzyl)isobutylamine + halide salt

Synthetic Challenges

The synthesis of (4-Fluoro-3-methoxybenzyl)isobutylamine presents several challenges that researchers must address:

  • Regioselectivity in the preparation of the fluorinated methoxy-substituted benzyl precursor

  • Potential side reactions during amine coupling

  • Purification challenges due to the formation of secondary and tertiary amine byproducts

Comparative Analysis with Related Compounds

Structural Comparison

Understanding the properties and potential applications of (4-Fluoro-3-methoxybenzyl)isobutylamine benefits from comparison with structurally related compounds. Table 2 presents a comparative analysis of this compound with related structures:

CompoundStructure DifferencesMolecular FormulaMolecular Weight
(4-Fluoro-3-methoxybenzyl)isobutylamineTarget compoundC12H18FNO~211.28 g/mol
(4-Fluorobenzyl)isobutylamineLacks 3-methoxy groupC11H16FN181.25 g/mol
4-Chloro-2-fluoro-3-methoxyphenylboronic acidContains boronic acid group, different substitution patternC7H7BClFO3204.39 g/mol

Effect of Structural Modifications

The addition of a methoxy group at the 3-position of (4-Fluorobenzyl)isobutylamine introduces significant changes to the electronic and steric properties of the molecule:

  • Electronic Effects: The methoxy group is electron-donating through resonance, which may alter the electron density distribution in the aromatic ring.

  • Hydrogen Bonding: The methoxy oxygen provides an additional hydrogen bond acceptor site, potentially enhancing interactions with biological targets.

  • Lipophilicity: While the fluorine substituent increases lipophilicity, the methoxy group introduces polarity, creating a balanced lipophilic-hydrophilic profile.

Structure-Activity Relationship Considerations

Impact of Fluorine Substitution

The presence of fluorine at the 4-position of the benzyl group likely contributes significantly to the compound's properties and potential biological activity:

  • Metabolic Stability: Fluorine substitution can block metabolic oxidation at the para position, potentially extending the compound's half-life.

  • Binding Interactions: Fluorine can participate in protein-ligand interactions through hydrogen bonding, dipole-dipole interactions, and π-stacking.

  • Lipophilicity: The fluorine substituent increases the compound's lipophilicity, potentially enhancing membrane permeability.

Contribution of Methoxy Group

The 3-methoxy substituent adds complexity to the structure and likely influences its biological properties:

  • Hydrogen Bond Acceptor: The methoxy oxygen can serve as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.

  • Conformational Effects: The methoxy group may influence the conformation of the molecule, affecting its binding to receptors or enzymes.

  • Electronic Distribution: The electron-donating properties of the methoxy group alter the electron distribution in the aromatic ring, potentially affecting reactivity and binding interactions.

Analytical Considerations

NMR Spectroscopy

In 1H NMR spectroscopy, characteristic signals would likely include:

  • Aromatic protons showing complex splitting patterns due to H-F coupling

  • Methoxy protons appearing as a singlet (approximately 3.8-3.9 ppm)

  • Benzyl CH2 protons (approximately 3.7-3.8 ppm)

  • Isobutyl CH and CH2 protons showing characteristic patterns

  • Amine proton (potentially broad, concentration-dependent)

19F NMR would show a characteristic signal for the aromatic fluorine, providing valuable structural confirmation.

Mass Spectrometry

Expected mass spectrometric fragmentation would include:

  • Molecular ion peak at m/z corresponding to the molecular weight

  • Characteristic fragmentation patterns including loss of the isobutyl group

  • Fragments corresponding to the fluorine and methoxy-containing aromatic system

Chromatographic Behavior

The compound would likely demonstrate:

  • Good retention on reverse-phase HPLC due to its aromatic and alkyl components

  • Characteristic behavior on GC-MS systems, requiring moderate column temperatures

  • Potential for tailing on silica-based systems due to the basic amine functionality

Research Status and Future Directions

Current State of Research

  • As intermediates in pharmaceutical synthesis

  • As components in structure-activity relationship studies

  • As targets for method development in organic synthesis

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation regarding (4-Fluoro-3-methoxybenzyl)isobutylamine:

  • Comprehensive physical and chemical characterization

  • Development of efficient and scalable synthetic routes

  • Systematic evaluation of biological activity across multiple targets

  • Exploration of structure-activity relationships through analog synthesis

  • Investigation of its potential as a building block in more complex molecules

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator